![molecular formula C14H19ClN2O3 B2688798 tert-butyl N-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}carbamate CAS No. 1390333-73-9](/img/structure/B2688798.png)
tert-butyl N-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-butyl N-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}carbamate” is a chemical compound with the formula C14H19ClN2O3 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the carbamate .Chemical Reactions Analysis
The chemical reactions involving similar compounds like tert-butyl carbamates are quite diverse . They can be formed under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . They are stable towards most nucleophiles and bases .Aplicaciones Científicas De Investigación
Chemical Transformations and Synthesis
One of the foundational applications of tert-butyl N-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}carbamate and related compounds involves chemical transformations and synthesis techniques. For instance, the α-Amination of methyllithium, catalyzed by DTBB in the presence of tert-butyl N-(chloromethyl)-N-methyl carbamate, demonstrates the utility of these compounds in creating functionalized carbamates through lithiation reactions. This process is essential for developing substituted 1,2-diols from carbonyl compounds, showcasing the compound's role in complex organic synthesis (Ortiz, Guijarro, & Yus, 1999).
Metabolic Studies and Environmental Impact
Research has also explored the metabolism of similar compounds, such as 3,5-di-tert.-butylphenyl N-methylcarbamate (Butacarb), in various species including insects and mice. These studies identify oxidation products formed by hydroxylation, providing insights into the environmental and biological degradation pathways of carbamates. This research is crucial for understanding the ecological impact and metabolic fate of chemical compounds (Douch & Smith, 1971).
Crystallography and Molecular Structure
Further applications can be seen in crystallography, where tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and related derivatives have been studied for their isostructural properties. These compounds link molecules via bifurcated hydrogen and halogen bonds involving the same carbonyl group, contributing to our understanding of molecular interactions and structural chemistry (Baillargeon et al., 2017).
Organic Synthesis Enhancements
The development of synthetic methods for tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate highlights its importance as an intermediate in synthesizing biologically active compounds. Optimized synthetic pathways for such intermediates facilitate the production of pharmaceuticals and other significant compounds, demonstrating the broad applicability of tert-butyl carbamates in medicinal chemistry (Zhao et al., 2017).
Deprotection Techniques in Organic Chemistry
Additionally, the use of aqueous phosphoric acid for the deprotection of tert-butyl carbamates, among other tert-butyl protected groups, underscores the chemical's relevance in synthetic chemistry. This mild, environmentally benign reagent allows for the selective deprotection of sensitive functional groups, an essential step in the synthesis of complex molecules (Li et al., 2006).
Propiedades
IUPAC Name |
tert-butyl N-[2-(3-chloro-4-methylanilino)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c1-9-5-6-10(7-11(9)15)17-12(18)8-16-13(19)20-14(2,3)4/h5-7H,8H2,1-4H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHTVVQCNLGKNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CNC(=O)OC(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

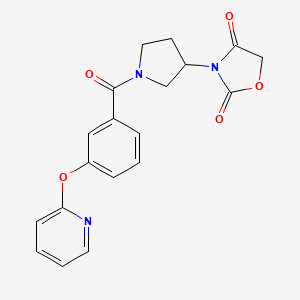
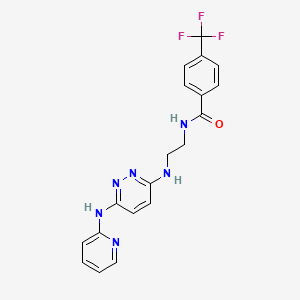
![4-tert-butyl-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2688721.png)
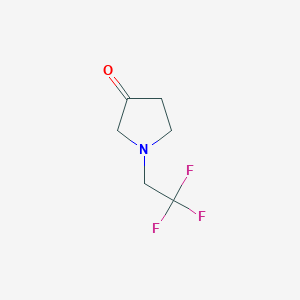

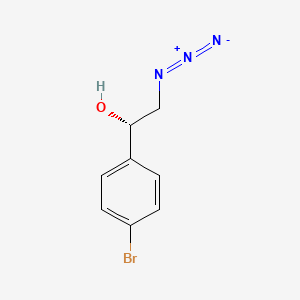
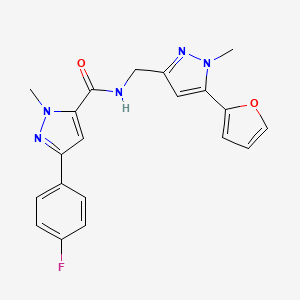
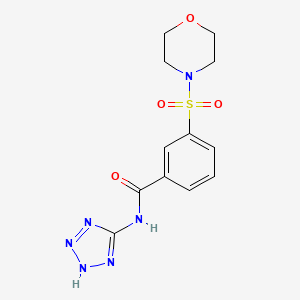
![N-(2-Cyano-4-phenylbutan-2-yl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B2688728.png)

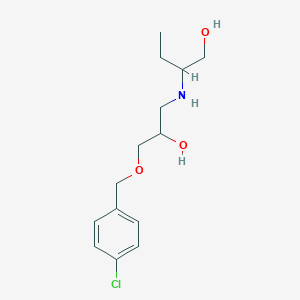

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2688733.png)
![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2688737.png)